molecular formula C23H32N2O5S2 B2938276 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide CAS No. 694468-92-3

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2938276
CAS No.: 694468-92-3
M. Wt: 480.64
InChI Key: SVQUWPINJDSKOE-UHFFFAOYSA-N
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Description

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide is a complex organic compound with a unique structure that includes a fluorene backbone substituted with hydroxy and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene backbone. The hydroxy group is introduced through a hydroxylation reaction, while the sulfonamide groups are added via sulfonation followed by amination with diisopentylamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide groups can be reduced to amines.

    Substitution: The hydroxy and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide groups may produce primary amines.

Scientific Research Applications

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 9-(hydroxyimino)-N2,N7-dineopentyl-9H-fluorene-2,7-disulfonamide
  • N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Uniqueness

Compared to similar compounds, 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide has unique properties due to the presence of the hydroxy group and the specific substitution pattern on the fluorene backbone

Properties

IUPAC Name

9-hydroxy-2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5S2/c1-15(2)9-11-24-31(27,28)17-5-7-19-20-8-6-18(14-22(20)23(26)21(19)13-17)32(29,30)25-12-10-16(3)4/h5-8,13-16,23-26H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUWPINJDSKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)S(=O)(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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